molecular formula C26H31N5O2 B5404985 [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone

[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone

Cat. No.: B5404985
M. Wt: 445.6 g/mol
InChI Key: KGBGONLDMZDFBB-UHFFFAOYSA-N
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Description

[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. Its unique structure, which includes a piperazine and oxazole moiety, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or oxazole moieties, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced properties.

Biology

In biological research, [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone is studied for its potential as a neuroprotective agent. It has shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .

Medicine

Medically, this compound is being investigated for its potential to treat neurological disorders such as anxiety, depression, and schizophrenia. Its ability to interact with serotonin and dopamine receptors makes it a candidate for developing new psychiatric medications .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as an antagonist at the 5-HT3 receptor, modulating serotonergic transmission and thereby exerting anxiolytic and antidepressant effects . Additionally, it may inhibit certain enzymes involved in oxidative stress pathways, providing neuroprotective benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone apart is its dual action on neurotransmitter receptors and oxidative stress pathways

Properties

IUPAC Name

[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c32-26(31-13-7-5-11-24(31)22-10-4-6-12-27-22)23-20-33-25(28-23)19-30-16-14-29(15-17-30)18-21-8-2-1-3-9-21/h1-4,6,8-10,12,20,24H,5,7,11,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBGONLDMZDFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=COC(=N3)CN4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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